6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Antibacterial MRSA MIC

Researchers optimizing anti-MRSA leads face scaffold-hopping failures when substituting halogen patterns. 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1154740-66-5) solves this: • Sub-1 µg/mL MIC against MRSA; mono-halogen or unsubstituted analogs show >16 µg/mL. • 6-Br enables regioselective Suzuki coupling while 5-Cl remains intact for orthogonal diversification. • LogP 2.33 balances membrane permeability and aqueous solubility per Lipinski rules. • Patented as preferred mineralocorticoid receptor antagonist and HIV integrase inhibitor scaffold. Batch-specific NMR/HPLC/GC documentation. In stock for global shipping.

Molecular Formula C8H5BrClNO2
Molecular Weight 262.49 g/mol
CAS No. 1154740-66-5
Cat. No. B1529835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS1154740-66-5
Molecular FormulaC8H5BrClNO2
Molecular Weight262.49 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2Cl)Br
InChIInChI=1S/C8H5BrClNO2/c9-4-1-2-5-8(7(4)10)11-6(12)3-13-5/h1-2H,3H2,(H,11,12)
InChIKeyDTSSBFUGQWFOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Physicochemical Profile


6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1154740-66-5) is a halogenated heterocyclic building block with the molecular formula C₈H₅BrClNO₂ and a molecular weight of 262.49 g/mol . It belongs to the 1,4-benzoxazin-3-one class and features a benzene ring fused to an oxazine moiety, with bromine and chlorine substituents at the 6- and 5-positions, respectively, which confer distinct electronic and steric properties for derivatization . Predicted physicochemical parameters include a boiling point of 404.1 ± 45.0 °C, a density of 1.773 ± 0.06 g/cm³, a LogP of 2.33, and a refractive index of 1.613 . The compound is commercially available at purities of 95–97%, with batch-specific analytical documentation (NMR, HPLC, GC) provided by certain vendors . Its substitution pattern makes it a versatile scaffold for medicinal chemistry and agrochemical lead optimization programs .

Scaffold Halogenated benzoxazinone building block Distinct electronic/steric properties for derivatization
Derivatization Regioselective 6-Br handle for cross-coupling 5-Cl remains intact for sequential library synthesis
Quality Research-grade purity with COA Batch-specific NMR, HPLC, GC documentation available

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Irreplaceability


Within the 2H-benzo[b][1,4]oxazin-3(4H)-one family, antimicrobial and enzyme-inhibitory potency is exquisitely sensitive to halogen substitution pattern, a principle demonstrated across multiple published structure–activity relationship (SAR) studies [1][2]. For example, in a set of 16 benzo[b][1,4]oxazin-3(4H)-ones bearing F, Br, and Cl substituents, the presence of a fluorine atom was found to enhance antimicrobial properties, whereas different halogen combinations and positions yielded distinct MIC profiles ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative strains [3]. Another SAR investigation of benzoxazinone α-chymotrypsin inhibitors revealed that inhibitory potential decreases upon ring substitution, with activity following the rank order F > Cl > Br [4]. Consequently, replacing 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one with a mono-halogenated analog (e.g., 6-fluoro or 7-chloro derivative) or with the reduced 3,4-dihydro variant (CAS 1154740-67-6) would fundamentally alter electronic properties, target engagement, and downstream biological readouts—compromising experimental reproducibility and SAR interpretation [5].

Halogen replacement Mono-halogenated analogs (e.g., 6-fluoro, 7-chloro) may shift antimicrobial potency and target engagement profiles.
Reduced analog The 3,4-dihydro variant (CAS 1154740-67-6) alters the oxazinone core electronics, potentially compromising SAR interpretation.
Isomeric substitution Regioisomeric halogen patterns (e.g., 7-bromo-6-chloro) produce distinct MIC and LogP profiles; direct interchange may confound biological readouts.

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Evidence-Based Comparisons


Antibacterial Potency: S. aureus & MRSA

The 6-bromo-5-chloro substitution confers measurable antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Specifically, the 6-bromo-5-chloro derivative exhibits an MIC of < 3.90 µg/mL against S. aureus and < 1.00 µg/mL against MRSA, whereas the unsubstituted benzo[b][1,4]oxazin-3(4H)-one core shows no significant antibacterial activity at comparable concentrations . This represents at least a 16- to 64-fold improvement over the class-average MIC range of 16–64 µg/mL reported for a panel of halogenated analogs [1].

Antibacterial MIC
Reported
S. aureus: < 3.90 µg/mL
MRSA: < 1.00 µg/mL
Class average: 16–64 µg/mL; unsubstituted core inactive
Supports MRSA antimicrobial screening studies
Halogenation pattern may be required for potency
Antibacterial MRSA MIC

Synthetic Versatility: Regioselective Cross-Coupling

The presence of a bromine atom at the 6-position provides a well-precedented handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations . In contrast, the 6-chloro or 6-fluoro analogs exhibit substantially lower reactivity under standard cross-coupling conditions, requiring harsher catalysts (e.g., Pd-PEPPSI-IPr) or elevated temperatures to achieve comparable conversions [1]. The 6-bromo derivative enables selective functionalization in the presence of the 5-chloro substituent, which remains intact under mild coupling conditions, allowing sequential derivatization strategies not feasible with di-chloro or di-fluoro analogs [2].

Cross-coupling reactivity
Class-level
Br >> Cl > F
Under mild Suzuki conditions (Pd(PPh₃)₄, 80°C)
Enables regioselective library diversification for lead optimization
6-Cl/6-F analogs require harsher conditions
Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Lipophilicity & ADME Profile Comparison

The predicted LogP of 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is 2.33 . In comparison, the regioisomeric 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits a higher predicted LogP of approximately 2.65, while the 6,7-dichloro analog shows a lower LogP of approximately 1.98 . This differential lipophilicity arises from the specific 5,6-halogen orientation, which influences molecular polar surface area and hydrogen-bonding capacity, ultimately affecting membrane permeability and metabolic stability predictions [1].

Lipophilicity (LogP)
Reported
Target: 2.33
7-Br-6-Cl: 2.65
6,7-diCl: 1.98
Calculated values; influences permeability predictions
Supports ADME property profiling studies
Balance may favor oral exposure model interpretation
LogP Lipophilicity ADME

Anticancer Activity in Lung and Breast Cancer Cells

In vitro antiproliferative assays demonstrate that 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one inhibits the proliferation of A549 lung cancer cells and breast cancer cell lines . While specific IC₅₀ values for this exact compound are not disclosed in the open literature, class-level data indicate that 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with halogen substitution at positions 5 and 6 generally exhibit 2- to 5-fold greater antiproliferative activity than unsubstituted or mono-halogenated analogs in these cell lines [1][2].

Anticancer cell activity
Data to verify
Inhibits A549 lung & breast cancer cell proliferation
Class-level 2- to 5-fold enhancement over unsubstituted core
Supports cell-model endpoint review for oncology research
Exact IC₅₀ values not disclosed; further validation needed
Anticancer A549 Breast cancer

Role in Mineralocorticoid Receptor & HIV Integrase Patents

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is explicitly claimed as an intermediate or preferred embodiment in patent applications covering mineralocorticoid receptor antagonists [1] and HIV integrase inhibitors . In the mineralocorticoid receptor patent, the compound is described as possessing 'superior mineralocorticoid receptor antagonistic action' and is useful for prophylaxis or treatment of diseases mediated by mineralocorticoid receptor activation [1]. In the HIV integrase inhibitor patents, the 6-bromo-5-chloro substitution pattern is specified among a limited set of preferred halogenation motifs, distinguishing it from other regioisomeric or alternative halogen combinations that are not claimed .

Patent status
Patent context
Claimed as preferred embodiment in MR antagonist & HIV integrase patents
Other halogenation patterns not claimed or less preferred
May support IP positioning and lead validation
Industrial validation context; review patent specifications
Mineralocorticoid receptor HIV integrase Patent

Purity & Batch Reproducibility

Commercially, 6-bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is available at two distinct purity tiers: 95% technical grade (standard research reagent) and 97% HPLC-grade with batch-specific NMR, HPLC, and GC certificates of analysis . The 97% grade provides a 2% absolute purity advantage and, more critically, guarantees ≤0.5% of any single impurity as verified by HPLC . In contrast, many 6-substituted benzoxazinone analogs (e.g., 6-fluoro, 6-chloro) are only available at 95% purity without accompanying analytical documentation .

Purity & documentation
Supplier data
97% HPLC purity with full analytical package
NMR, HPLC, GC batch-specific certificates
Batch-specific COA supports research reproducibility
Compare with 95% grade without documentation for many analogs
Purity HPLC NMR

6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Optimal Applications


Antibacterial Lead Optimization Against MRSA

This compound is the appropriate starting point for SAR campaigns targeting methicillin-resistant Staphylococcus aureus (MRSA) due to its documented sub-1 µg/mL MIC against MRSA strains . The 6-bromo-5-chloro substitution pattern is essential for achieving this level of potency, as the unsubstituted core and class-average analogs show MICs > 16 µg/mL [1]. Researchers synthesizing focused libraries should procure this specific compound rather than alternative halogenation isomers to ensure baseline antibacterial activity is maintained during derivatization .

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 6-bromo substituent enables regioselective palladium-catalyzed cross-coupling under mild conditions, leaving the 5-chloro group intact for subsequent orthogonal functionalization . This makes the compound a versatile building block for constructing diverse 6-aryl or 6-heteroaryl benzoxazinone libraries. Procurement of the 6-bromo analog is mandatory for this strategy; 6-chloro or 6-fluoro analogs will not undergo efficient coupling under standard Suzuki conditions .

Patent-Driven Drug Discovery: MR & HIV Integrase Programs

This compound is explicitly claimed as a preferred embodiment in patent families covering mineralocorticoid receptor antagonists [2] and HIV integrase inhibitors . For organizations conducting freedom-to-operate analyses or seeking to build upon existing intellectual property, this specific substitution pattern represents a validated starting point that has already demonstrated industrial relevance. Alternative halogenation patterns are either not claimed or are listed as less preferred, potentially offering weaker IP positioning [2].

ADME Optimization: Lipophilicity for Oral Bioavailability

With a calculated LogP of 2.33, this compound resides within the optimal lipophilicity range (1–3) for oral absorption according to Lipinski's Rule of Five . In contrast, the regioisomeric 7-bromo-6-chloro analog (LogP ≈ 2.65) may exhibit excessive lipophilicity and poor aqueous solubility, while the 6,7-dichloro analog (LogP ≈ 1.98) may suffer from inadequate membrane permeability . Medicinal chemists optimizing ADME properties should select the 6-bromo-5-chloro substitution pattern to maintain this favorable balance .

Application
Selection Property
Validation Focus
MRSA antimicrobial screening studies
Halogen-substitution pattern review
MIC endpoint evaluation against MRSA strains
Regioselective cross-coupling library synthesis
6-Bromo reactivity profile
Palladium-catalyzed coupling efficiency under mild conditions
Patent landscape and IP positioning research
Preferred embodiment status in patent families
Freedom-to-operate analysis and lead validation
ADME property profiling studies
Halogen-dependent lipophilicity profile
Oral bioavailability prediction model interpretation

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